(1R,5R,6S)-rel-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one
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Overview
Description
(1R,5R,6S)-rel-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one is a complex organic compound belonging to the class of bicyclic nitrogen heterocycles. This compound is structurally related to tropane alkaloids, which are known for their significant biological activities. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R,6S)-rel-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one typically involves complex reactions and methodologies. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the compound. This process often starts with the enantioselective construction of an acyclic starting material that contains all the required stereochemical information . The stereochemical control is achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
the synthesis of related compounds often involves the use of Mannich reactions of ketones, aldehydes, and ammonium acetate in polar aprotic solvents. These methods may be adapted for the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
(1R,5R,6S)-rel-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the hydroxyl and benzyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones, while reduction can yield alcohols.
Scientific Research Applications
(1R,5R,6S)-rel-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of (1R,5R,6S)-rel-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one is not well-documented. its structural similarity to tropane alkaloids suggests that it may interact with similar molecular targets and pathways. Tropane alkaloids are known to affect neurotransmitter systems, particularly the cholinergic system, by inhibiting acetylcholine receptors. This compound may exert its effects through similar mechanisms, although further research is needed to confirm this.
Comparison with Similar Compounds
Similar Compounds
(1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one: This compound is structurally similar but has a methyl group instead of a benzyl group.
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one: This compound has an oxygen atom in the bicyclic ring, making it structurally distinct but related.
Uniqueness
The uniqueness of (1R,5R,6S)-rel-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one lies in its benzyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.
Properties
CAS No. |
88876-49-7 |
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Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
(1R,5R,6S)-8-benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C14H17NO2/c16-12-6-11-7-14(17)13(8-12)15(11)9-10-4-2-1-3-5-10/h1-5,11,13-14,17H,6-9H2/t11-,13+,14-/m0/s1 |
InChI Key |
MFGHIESVTDVOSV-YUTCNCBUSA-N |
Isomeric SMILES |
C1[C@@H]2CC(=O)C[C@H]([C@H]1O)N2CC3=CC=CC=C3 |
Canonical SMILES |
C1C2CC(=O)CC(C1O)N2CC3=CC=CC=C3 |
Origin of Product |
United States |
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